molecular formula C13H17ClN6 B1402417 (6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride CAS No. 1361115-72-1

(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride

Cat. No.: B1402417
CAS No.: 1361115-72-1
M. Wt: 292.77 g/mol
InChI Key: PIGDPBNAVFVUIN-UHFFFAOYSA-N
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Description

(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN6 and its molecular weight is 292.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₃H₁₇ClN₆
  • Molecular Weight: 292.77 g/mol
  • CAS Number: 1361115-72-1

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Kinases : It has been reported to inhibit Checkpoint Kinase 1 (CHK1), which plays a critical role in cell cycle regulation and DNA damage response .
  • Antiviral Activity : Similar derivatives have shown promising antiviral activity against HIV, with some compounds displaying EC50 values in the low nanomolar range, indicating potent efficacy against viral replication .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, as similar pyrimidine derivatives have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
AntiviralInhibits HIV replication with low EC50 values
AntimicrobialEffective against E. coli and S. aureus
CHK1 InhibitionInhibits CHK1 kinase function, affecting cell cycle regulation
AnticancerShows potential in inhibiting cancer cell lines like MCF-7 and HepG2
Anti-inflammatoryExhibits anti-inflammatory properties in preclinical models

Case Study 1: Antiviral Activity Against HIV

A study evaluated a series of piperidinyl-pyrimidine derivatives, including this compound. The results indicated significant antiviral activity with EC50 values ranging from 0.5 to 5 nM against wild-type HIV strains. These findings suggest that modifications in the piperidine ring can enhance antiviral potency, making it a candidate for further development in HIV therapeutics .

Case Study 2: Antimicrobial Efficacy

Research on pyrimidine derivatives has shown that compounds with similar structures exhibit notable antimicrobial activity. For instance, compounds tested against S. aureus demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antibacterial properties. This positions this compound as a potential lead compound for developing new antibiotics .

Properties

IUPAC Name

6-piperidin-4-yl-N-pyrimidin-2-ylpyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6.ClH/c1-4-16-13(17-5-1)19-12-9-15-8-11(18-12)10-2-6-14-7-3-10;/h1,4-5,8-10,14H,2-3,6-7H2,(H,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDPBNAVFVUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC(=N2)NC3=NC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 2
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 3
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 4
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 5
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 6
(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride

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